molecular formula C17H21N3O7S2 B3977764 N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide

N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide

Cat. No. B3977764
M. Wt: 443.5 g/mol
InChI Key: KDVDUJUSRYTRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide, also known as DNNSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNNSB is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide involves the inhibition of specific enzymes involved in various metabolic pathways. N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide binds to the active site of these enzymes and disrupts their function, leading to a decrease in the activity of the pathway. The specific enzymes targeted by N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide vary depending on the application and research focus.
Biochemical and Physiological Effects:
N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been shown to have various biochemical and physiological effects depending on the application and research focus. In cancer research, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In enzyme inhibition, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been shown to selectively inhibit specific enzymes involved in various metabolic pathways. In drug design, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been used as a lead compound for the development of new drugs with improved efficacy and selectivity.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide in lab experiments is its selectivity for specific enzymes, which allows for targeted inhibition and analysis of specific metabolic pathways. Another advantage is its potential applications in various fields such as cancer research, enzyme inhibition, and drug design. However, one limitation of using N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide is its potential toxicity and side effects, which must be carefully considered in experimental design and interpretation.

Future Directions

There are several future directions for research involving N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide. One direction is the development of new drugs based on N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide with improved efficacy and selectivity. Another direction is the further study of N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide's mechanism of action and its potential applications in various metabolic pathways. Additionally, the use of N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide in combination with other compounds or therapies could be explored for improved cancer treatment and enzyme inhibition. Overall, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has the potential to be a valuable tool in scientific research and drug development.

Scientific Research Applications

N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been studied for its potential applications in various fields such as cancer research, enzyme inhibition, and drug design. In cancer research, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In enzyme inhibition, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been shown to selectively inhibit certain enzymes involved in various metabolic pathways. In drug design, N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide has been used as a lead compound for the development of new drugs with improved efficacy and selectivity.

properties

IUPAC Name

N,N-diethyl-4-methoxy-3-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7S2/c1-4-19(5-2)29(25,26)15-10-11-17(27-3)16(12-15)18-28(23,24)14-8-6-13(7-9-14)20(21)22/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVDUJUSRYTRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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